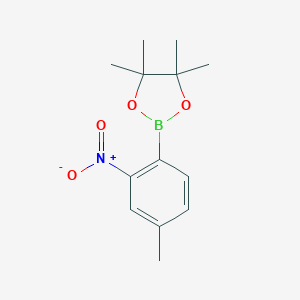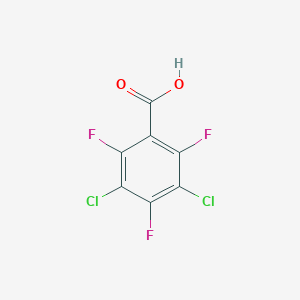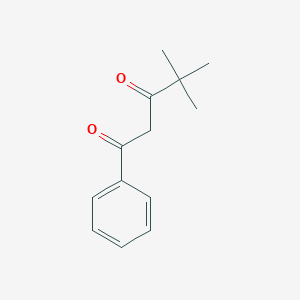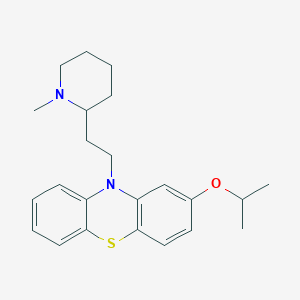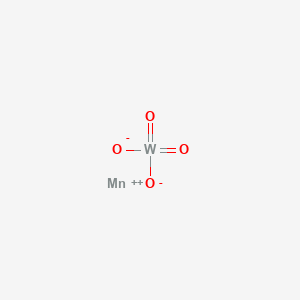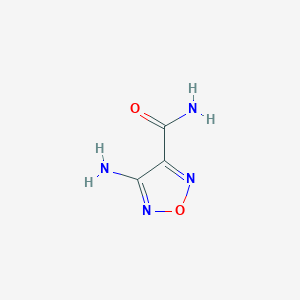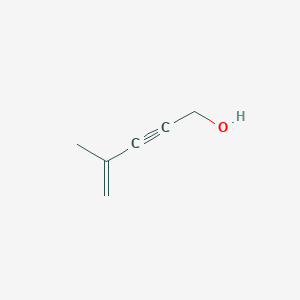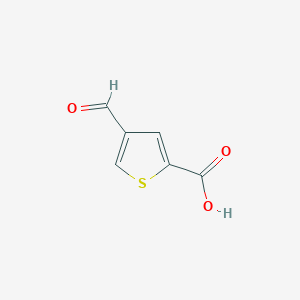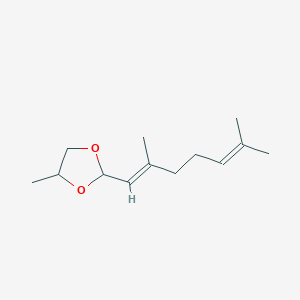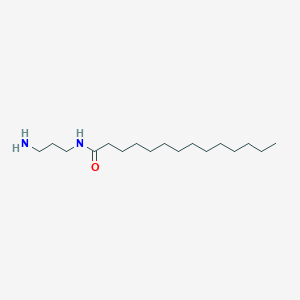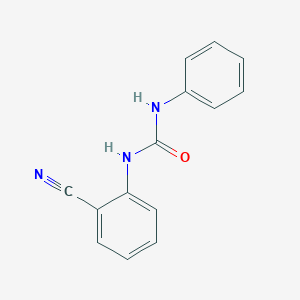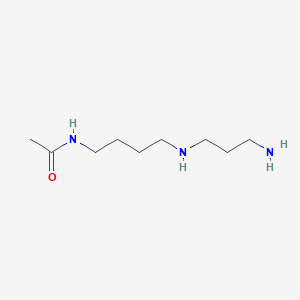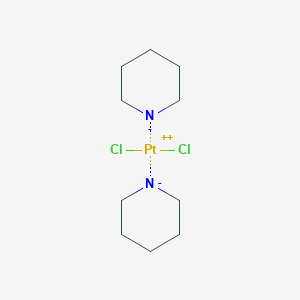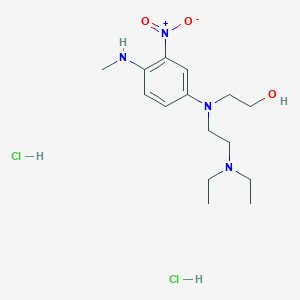
Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride, also known as Ethanol Yellow, is a chemical compound that has been widely used in scientific research. This compound is a fluorescent dye that has been used to label proteins, nucleic acids, and other biomolecules in vitro and in vivo. Ethanol Yellow has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.
Mecanismo De Acción
The mechanism of action of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow involves the binding of the dye to biomolecules through electrostatic and hydrophobic interactions. The fluorescent properties of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow are due to the presence of a nitro group and an amino group in the molecule. The nitro group is responsible for the absorption of light, while the amino group is responsible for the emission of light.
Efectos Bioquímicos Y Fisiológicos
Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound has been used in a variety of cell-based assays and has been shown to have minimal cytotoxicity and genotoxicity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow in lab experiments include its high solubility in water and ethanol, its stability under a wide range of pH and temperature conditions, and its low toxicity to cells and tissues. The limitations of using Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow include its relatively low quantum yield and its susceptibility to photobleaching.
Direcciones Futuras
There are several future directions for the use of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow in scientific research. One potential application is the development of new fluorescent probes that can target specific biomolecules or cellular structures. Another potential application is the use of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow in combination with other fluorescent dyes to enable multicolor imaging of cells and tissues. Additionally, the use of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow in combination with other imaging modalities, such as electron microscopy and X-ray crystallography, may enable the visualization of biomolecules at higher resolution.
Métodos De Síntesis
The synthesis of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow involves the reaction of 2-(diethylamino)ethylamine with 4-(methylamino)-3-nitroaniline in the presence of ethanol and hydrochloric acid. The product is then purified using column chromatography to obtain Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow as a dihydrochloride salt.
Aplicaciones Científicas De Investigación
Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow has been widely used in scientific research as a fluorescent dye to label and visualize biomolecules. This compound has been used to label proteins, nucleic acids, and other biomolecules in vitro and in vivo. Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.
Propiedades
Número CAS |
14608-13-0 |
|---|---|
Nombre del producto |
Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride |
Fórmula molecular |
C15H28Cl2N4O3 |
Peso molecular |
383.3 g/mol |
Nombre IUPAC |
2-[N-[2-(diethylamino)ethyl]-4-(methylamino)-3-nitroanilino]ethanol;dihydrochloride |
InChI |
InChI=1S/C15H26N4O3.2ClH/c1-4-17(5-2)8-9-18(10-11-20)13-6-7-14(16-3)15(12-13)19(21)22;;/h6-7,12,16,20H,4-5,8-11H2,1-3H3;2*1H |
Clave InChI |
HZKJRXKCBIZDAW-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(CCO)C1=CC(=C(C=C1)NC)[N+](=O)[O-].Cl.Cl |
SMILES canónico |
CCN(CC)CCN(CCO)C1=CC(=C(C=C1)NC)[N+](=O)[O-].Cl.Cl |
Otros números CAS |
14608-13-0 |
Sinónimos |
2-[2-diethylaminoethyl-(4-methylamino-3-nitro-phenyl)amino]ethanol dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



